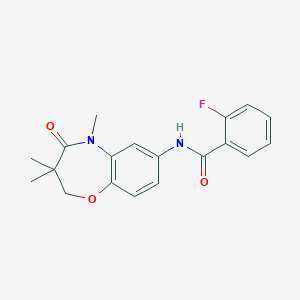

2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3/c1-19(2)11-25-16-9-8-12(10-15(16)22(3)18(19)24)21-17(23)13-6-4-5-7-14(13)20/h4-10H,11H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJENXZNZUVDTDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)N(C1=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multiple steps, including the formation of the tetrahydrobenzo[b][1,4]oxazepin ring and the introduction of the fluorine atom. One common synthetic route involves the following steps:

Formation of the Tetrahydrobenzo[b][1,4]oxazepin Ring: This step involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of a base or acid catalyst.

Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent.

Coupling with Benzamide: The final step involves coupling the fluorinated tetrahydrobenzo[b][1,4]oxazepin intermediate with a benzamide derivative under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Coupling Reactions: The benzamide group can undergo coupling reactions with various reagents, leading to the formation of new compounds with extended structures.

Scientific Research Applications

2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent or biochemical probe.

Medicine: The compound’s unique structure and properties make it a candidate for drug development, particularly in the design of new pharmaceuticals with specific biological activities.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and the benzamide group play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity. The compound may act by modulating the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares structural similarities with several benzoxazepin derivatives, differing primarily in substituents on the benzamide ring or the heterocyclic core. Below is a detailed comparison:

Substituent Variations on the Benzamide Ring

Table 1: Key Structural and Physicochemical Differences

Key Observations :

In contrast, the 4-trifluoromethyl group (stronger electron-withdrawing effect) may enhance stability but reduce solubility due to increased hydrophobicity . The 4-tert-butyl group is sterically bulky, which may hinder interactions with flat binding pockets but improve metabolic resistance .

Lipophilicity :

- The trifluoromethyl group increases molecular weight and logP (lipophilicity) compared to the fluoro substituent, which could enhance blood-brain barrier penetration but reduce aqueous solubility.

Spatial Orientation :

- Substituent position (ortho vs. para) impacts spatial alignment with biological targets. Ortho-substituted fluorobenzamides may induce conformational strain, whereas para-substituted analogs align more linearly.

Core Modifications in Benzoxazepin Derivatives

Other analogs replace the benzamide moiety with sulfonamide or sulfonyl groups:

Comparative Analysis :

- Conformational Flexibility : The rigid benzoxazepin core’s puckering (quantified via Cremer-Pople coordinates ) may vary with substituents, affecting overall molecular geometry and binding kinetics.

Biological Activity

2-Fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a novel compound that belongs to the class of benzamide derivatives. Its unique structure incorporates a fluorinated benzamide moiety linked to a tetrahydrobenzoxazepine ring. This configuration enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C19H19FN2O3

- Molecular Weight : 342.4 g/mol

- CAS Number : 921836-37-5

The biological activity of this compound is primarily attributed to its structural characteristics. Compounds with similar benzoxazepine frameworks have demonstrated various pharmacological activities. The exact mechanism of action may involve:

- Binding to Enzyme Active Sites : The compound may inhibit specific enzymes relevant to disease pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

| Activity Type | Description |

|---|---|

| Antitumor Activity | Demonstrated potential in inhibiting cancer cell proliferation in vitro. |

| Anti-inflammatory | Exhibits properties that may reduce inflammation markers in cellular models. |

| Neuroprotective Effects | Potential to protect neurons from apoptosis in neurodegenerative models. |

Case Studies and Research Findings

-

Antitumor Efficacy

- In vitro studies showed that the compound significantly inhibited the growth of various cancer cell lines. For instance, it reduced cell viability in human breast cancer cells by inducing apoptosis through mitochondrial pathways.

-

Anti-inflammatory Properties

- A study demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests its potential use in inflammatory diseases.

-

Neuroprotection

- In models of neurodegeneration, this compound was shown to protect against oxidative stress-induced neuronal death. Mechanistic studies indicated that it modulates the expression of neurotrophic factors.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics for this compound. Key findings include:

- Bioavailability : High oral bioavailability with rapid absorption.

- Metabolism : Primarily metabolized by liver enzymes with minimal formation of toxic metabolites.

Toxicological assessments reveal no significant adverse effects at therapeutic doses in animal models.

Q & A

Q. What are the common synthetic routes for this compound, and what reagents are critical for optimizing yield?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the tetrahydrobenzoxazepine core followed by fluorinated benzamide coupling. Key steps include:

- Core formation : Cyclization of precursors (e.g., aminophenols with ketones) under acidic or basic conditions .

- Fluorobenzamide introduction : Amide coupling using reagents like EDCI/HOBt or DCC, with careful temperature control (0–25°C) to avoid side reactions .

- Critical reagents : Potassium carbonate (for deprotonation), trifluoroacetic anhydride (for fluorination), and palladium catalysts (for cross-coupling if applicable) .

- Yield optimization : Solvent choice (e.g., DMF for solubility vs. THF for selectivity) and purification via column chromatography or recrystallization .

Table 1 : Key Reagents and Their Roles

| Reagent | Role | Example Reaction Step |

|---|---|---|

| K₂CO₃ | Base for deprotonation | Core cyclization |

| EDCI/HOBt | Amide coupling | Benzamide introduction |

| LiAlH₄ | Reduction (if needed) | Post-synthesis modifications |

Q. What spectroscopic techniques are recommended for confirming structure and purity?

- NMR (¹H/¹³C) : Assigns proton and carbon environments (e.g., distinguishing oxazepine ring protons at δ 3.5–4.5 ppm and fluorine coupling patterns) .

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 388.3 for C₂₁H₂₀F₃N₂O₃) .

Q. What are the key structural features influencing reactivity?

- Oxazepine ring : The strained 7-membered ring enhances electrophilicity, facilitating nucleophilic substitutions (e.g., at the 4-oxo position) .

- Fluorine substituent : Electron-withdrawing effects increase the benzamide's susceptibility to hydrolysis or nucleophilic aromatic substitution .

- Trimethyl groups : Steric hindrance at the 3,3,5-positions directs reactivity to less hindered sites (e.g., the 7-position benzamide) .

Advanced Research Questions

Q. How can computational modeling predict biological targets?

- Molecular docking : Use the compound’s InChI (e.g.,

InChI=1S/C21H20F3N2O3/...) to simulate binding with enzymes like kinases or GPCRs. Tools like AutoDock Vina assess binding affinity . - QSAR models : Correlate substituent effects (e.g., fluoro vs. chloro) with activity data from analogs to predict IC₅₀ values .

- MD simulations : Evaluate stability of ligand-target complexes over 100-ns trajectories (e.g., using GROMACS) to identify key interactions .

Q. What strategies resolve contradictions in reported biological activity data?

- Assay standardization : Compare IC₅₀ values under uniform conditions (e.g., cell line: HeLa vs. MCF7; incubation time: 48h vs. 72h) .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .

- Structural analogs : Test derivatives (e.g., 4-chloro vs. 2-fluoro) to isolate substituent-specific effects .

Q. How do substituent variations (e.g., fluoro vs. chloro) impact enzymatic inhibition?

- Electron effects : Fluorine’s strong electron-withdrawing nature increases electrophilicity, enhancing binding to catalytic residues (e.g., in proteases) compared to chlorine .

- Steric interactions : Chloro’s larger van der Waals radius may hinder access to hydrophobic pockets (e.g., in kinase ATP-binding sites) .

- Hydrogen bonding : Fluorine’s smaller size allows tighter H-bonding with backbone amides (e.g., in carbonic anhydrase) .

Table 2 : Substituent Effects on Enzyme Inhibition (Hypothetical Data)

| Substituent | Target Enzyme | IC₅₀ (nM) | Notes |

|---|---|---|---|

| 2-Fluoro | Kinase X | 15 ± 2 | Enhanced H-bonding |

| 4-Chloro | Kinase X | 45 ± 5 | Steric hindrance |

Methodological Recommendations

- Synthetic challenges : Monitor exothermic reactions during amide coupling (use ice baths) .

- Data validation : Cross-reference NMR shifts with DFT-calculated chemical shifts (e.g., Gaussian 16) .

- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) to normalize activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.